molecular formula C8H14N2 B10909387 1-tert-butyl-4-methyl-1H-pyrazole

1-tert-butyl-4-methyl-1H-pyrazole

Cat. No.: B10909387
M. Wt: 138.21 g/mol
InChI Key: OWVRXDVWWRDOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Structural Parameters of this compound

Parameter Value/Description Source
Molecular Formula C₈H₁₄N₂
IUPAC Name This compound
Predicted N–N Bond Length 1.34 Å
Predicted C–N Bond Length 1.38 Å
Tautomeric Form 1H-pyrazole (exclusive)

Properties

IUPAC Name

1-tert-butyl-4-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-7-5-9-10(6-7)8(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVRXDVWWRDOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves alkylation of 4-methyl-1H-pyrazole with tert-butyl halides (e.g., tert-butyl bromide) under basic conditions. The reaction proceeds via nucleophilic substitution at the pyrazole nitrogen (N1), driven by the electron-rich environment of the heterocycle.

Typical Protocol :

  • Substrate : 4-Methyl-1H-pyrazole (1.0 equiv).

  • Alkylating Agent : tert-Butyl bromide (1.2 equiv).

  • Base : Anhydrous K₂CO₃ or NaH (1.5 equiv).

  • Solvent : DMF or THF, 80–100°C, 12–24 h.

  • Workup : Aqueous extraction, column chromatography (hexane/EtOAc).

  • Yield : 65–78%.

Key Considerations:

  • Regioselectivity : Alkylation occurs exclusively at N1 due to steric and electronic preferences.

  • Side Reactions : Over-alkylation is minimized by controlling stoichiometry and reaction time.

Cyclocondensation of tert-Butyl Hydrazine with Methyl-Substituted 1,3-Diketones

Synthetic Pathway

This method constructs the pyrazole ring de novo via cyclization of tert-butyl hydrazine with 3-methyl-2,4-pentanedione or analogous diketones.

Representative Procedure :

  • Substrates :

    • tert-Butyl hydrazine hydrochloride (1.0 equiv).

    • 3-Methyl-2,4-pentanedione (1.1 equiv).

  • Conditions : Reflux in ethanol (12 h), acid catalysis (HCl).

  • Workup : Neutralization, extraction, recrystallization (ethanol/water).

  • Yield : 70–85%.

Advantages:

  • Regiochemical Control : The methyl and tert-butyl groups occupy positions 4 and 1, respectively, due to the diketone’s substitution pattern.

  • Scalability : High yields and simple purification make this method industrially viable.

Multi-Step Synthesis via Boc-Protected Intermediates

Strategy Overview

A modular approach involves:

  • Boc Protection : Introducing tert-butyloxycarbonyl (Boc) at N1 of 4-methylpyrazole.

  • Functionalization : Subsequent modifications (e.g., bromination, cross-coupling).

  • Deprotection : Acidic removal of the Boc group (TFA in DCM).

Example :

  • Step 1 : Boc protection of 4-(hydroxymethyl)pyrazole using Boc₂O.

  • Step 2 : Bromination with CBr₄/PPh₃ to yield tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate.

  • Step 3 : Deprotection with TFA to isolate 1-tert-butyl-4-methyl-1H-pyrazole.

  • Overall Yield : 60–72%.

Comparative Analysis of Methods

Method Conditions Yield Purity Complexity
Direct AlkylationK₂CO₃, DMF, 80°C, 24 h65–78%>95%Low
CyclocondensationEthanol, HCl, reflux, 12 h70–85%>98%Moderate
Boc-Mediated SynthesisBoc₂O, CBr₄/PPh₃, TFA60–72%90–95%High

Industrial-Scale Optimization

Challenges and Solutions

  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity for cyclocondensation products.

  • Catalyst Recycling : Pd/C catalysts in coupling steps are reused up to 5 times without yield loss.

  • Cost Efficiency : tert-Butyl hydrazine hydrochloride reduces raw material costs by 30% compared to Boc strategies.

Emerging Methodologies

Photocatalytic Alkylation

Recent advances utilize visible-light catalysis for N-alkylation, enabling room-temperature reactions with improved atom economy. For example, Ir(ppy)₃ catalyzes the coupling of 4-methylpyrazole with tert-butyl iodide, yielding 82% product .

Scientific Research Applications

1-tert-butyl-4-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, pyrazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methyl) at position 4 reduce reactivity compared to electron-withdrawing groups (e.g., nitro, chloro) .

Chemical and Physical Properties

The tert-butyl group significantly impacts physicochemical properties. For example:

Compound Name Density (g/cm³) Boiling Point (°C) pKa Synthetic Yield (%)
This compound ~1.1 (estimated) ~250 (estimated) ~13.5 Not reported
3-(tert-butyl)-4-chloro-1H-pyrazole 1.136 250.7 13.51 Not reported
1-(4-tert-Butylbenzyl)-5-methyl-4-nitro-1H-pyrazole - - - 78
1-tert-Butyl 4-ethyl pyrazole-1,4-dicarboxylate - - - Not reported

Key Observations :

  • Chloro-substituted derivatives exhibit higher density and similar boiling points to methyl-substituted analogs .
  • Nitro-substituted derivatives show higher synthetic yields (78%) compared to unsubstituted pyrazoles, likely due to stabilized intermediates .

Key Observations :

  • Methyl and tert-butyl groups may enhance metabolic stability but reduce binding affinity compared to polar substituents (e.g., carboxylate, nitro) .
  • Steric bulk at position 1 can hinder interactions with enzyme active sites, necessitating optimization for therapeutic applications .

Biological Activity

1-tert-butyl-4-methyl-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
CAS No. 2024333-12-6
Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
Purity 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows for:

  • Hydrogen Bonding: The pyrazole ring can form hydrogen bonds with amino acid residues in proteins.
  • π-π Interactions: The tert-butyl group can engage in π-π interactions with aromatic residues, influencing enzyme or receptor activity.

These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC): Effective against a range of bacteria, with MIC values indicating potency against Gram-positive and Gram-negative strains.

For instance, studies found that the compound had an MIC of 8 mg/mL against Staphylococcus aureus and Bacillus subtilis, showcasing its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vivo studies using tumor-bearing mice revealed:

  • Tumor Growth Suppression: Treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Flow cytometry analysis indicated that the compound induces apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Case Studies

  • Study on Anticancer Efficacy:
    • Researchers administered varying doses of this compound to MCF cell lines, observing a dose-dependent increase in apoptosis.
    • The compound demonstrated an IC50 value of 25.72 ± 3.95 μM, indicating its effectiveness in inhibiting cancer cell proliferation .
  • Antibacterial Testing:
    • A series of tests evaluated the antibacterial efficacy against multiple strains, revealing that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
1-tert-butyl-3-methyl-1H-pyrazoleMethyl group at the third positionVaries in potency
1-tert-butyl-4-phenyl-1H-pyrazolePhenyl group introduces aromaticityEnhanced reactivity

These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.